molecular formula C8H8FNO2 B2858224 Ethyl 2-fluoroisonicotinate CAS No. 123412-95-3

Ethyl 2-fluoroisonicotinate

Cat. No. B2858224
CAS RN: 123412-95-3
M. Wt: 169.155
InChI Key: ROKPQNOTIZSSOF-UHFFFAOYSA-N
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Description

Ethyl 2-fluoroisonicotinate is a chemical compound with the molecular formula C8H8FNO2 . It has an average mass of 169.153 Da and a monoisotopic mass of 169.053909 Da . It is also known by other names such as Ethyl 2-fluoropyridine-4-carboxylate and Ethyl 2-fluoro-4-pyridinecarboxylate .


Molecular Structure Analysis

The molecular structure of Ethyl 2-fluoroisonicotinate consists of 12 heavy atoms, 6 of which are aromatic . It has 3 freely rotating bonds . The molecule has a molar refractivity of 40.28 .


Physical And Chemical Properties Analysis

Ethyl 2-fluoroisonicotinate has a density of 1.2±0.1 g/cm3 . It has a boiling point of 244.3±25.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 48.1±3.0 kJ/mol . The flash point is 101.5±23.2 °C . The index of refraction is 1.489 .

Scientific Research Applications

Electrolytic Partial Fluorination

Ethyl 2-fluoroisonicotinate can be synthesized through electrolytic partial fluorination, demonstrating the compound's potential in organic synthesis and fluorine chemistry. This method allows for the efficient introduction of fluorine atoms into organic molecules, which is significant for developing pharmaceuticals and agrochemicals due to the unique properties that fluorine imparts to these compounds (Konno, Shimojo, & Fuchigami, 1998).

Diagnostic Imaging in Alzheimer's Disease

In the realm of biomedical imaging, derivatives of Ethyl 2-fluoroisonicotinate, such as [18F]FDDNP, have been utilized for positron emission tomography (PET) to localize and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This application provides a non-invasive technique for diagnosing and monitoring the progression of Alzheimer's, assisting in the evaluation of therapeutic responses (Shoghi-Jadid et al., 2002).

Tissue Clearing for Microscopy

Ethyl cinnamate-based clearing methods, related to Ethyl 2-fluoroisonicotinate through their structural and functional properties, have been developed for clearing tissues to enable deep imaging with light microscopy. These methods allow for the visualization of complex 3D structures within biological tissues, significantly advancing research in developmental biology, neurobiology, and various other fields of life sciences (Masselink et al., 2018).

Anticancer Agent Development

Research on derivatives of Ethyl 2-fluoroisonicotinate has led to the synthesis of compounds with potential anticancer properties. For instance, new quinazolinone-based derivatives have been evaluated for their cytotoxic activity against various cancer cell lines, showing promise as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, which play crucial roles in cancer progression (Riadi et al., 2021).

Photoredox Catalysis in Organic Synthesis

Ethyl 2-fluoroisonicotinate is relevant in the development of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds. Such systems are valuable for introducing fluoromethyl groups into organic molecules, enhancing their pharmacological properties. This research highlights the compound's utility in facilitating efficient and selective radical fluoromethylation reactions under mild conditions (Koike & Akita, 2016).

Safety and Hazards

Ethyl 2-fluoroisonicotinate is classified as a dangerous substance. It has a signal word of “Danger” and is classified as 6.1 . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501 . The hazard statements are H301, H311, and H331 .

properties

IUPAC Name

ethyl 2-fluoropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-2-12-8(11)6-3-4-10-7(9)5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKPQNOTIZSSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-fluoroisonicotinate

Synthesis routes and methods

Procedure details

To a stirred solution of 2-fluoroisonicotinic acid (27) (1.00 g, 7.09 mmol) in anhydrous dichloromethane (30 mL) was added at 0° C., under argon, triethylamine (991 μL, 7.09 mmol). After 5 min, ethyl chloroformate (681 μL, 7.09 mmol) was added and the mixture was stirred at 0° C. for 5 min before addition of N-dimethyl-4-aminopyridine (DMAP, 86 mg, 0.71 mmol). The mixture was stirred at 0° C. for 4 h. After return back to room temperature, the solvent was evaporated under vacuum and the residue was chromatographed (Al2O3, CH2Cl2) to give ester 28 (0.98 g, 5.79 mmol) as a yellow liquid. Yield 82%; Rf (Al2O3, CH2Cl2) 0.90; IR (CCl4) ν 1096, 1210, 1299, 1409, 1572, 1735 cm−1; 1H NMR (200 MHz, CDCl3) δ 1.39 (t, 3H, J=7.1 Hz), 4.40 (q, 2H, J=7.1 Hz), 7.47 (ddd, 1H, 3JH-F=2.4 Hz, J=0.8, 1.3 Hz), 7.72 (ddd, 1H, 5JH-F=1.8 Hz, J=1.3, 5.1 Hz), 8.33 (td, 1H, 4JH-F=0.8 Hz, J=0.8, 5.1 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
991 μL
Type
reactant
Reaction Step Two
Quantity
681 μL
Type
reactant
Reaction Step Three
[Compound]
Name
N-dimethyl-4-aminopyridine
Quantity
86 mg
Type
reactant
Reaction Step Four
Name
Yield
82%

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